molecular formula C₁₃H₁₆N₂O₇ B1140207 Gluconophylurethane CAS No. 104012-84-2

Gluconophylurethane

Cat. No.: B1140207
CAS No.: 104012-84-2
M. Wt: 312.28
InChI Key:
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Description

Gluconophylurethane, also known as O-(D-Glucopyranosylidene)amino N-Phenylcarbamate, is a compound with the chemical formula C13H16N2O7 and a molecular weight of 312.28 g/mol It is a derivative of glucose and is characterized by its unique structure, which includes a glucopyranosylidene moiety linked to an amino phenylcarbamate group

Biochemical Analysis

Biochemical Properties

It is known that Gluconophylurethane interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are crucial for understanding how this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of gluconophylurethane involves the reaction of glucose with dimethyl carbonate and hexamethylene diamine . The reaction is typically carried out in a three-necked flask with a reflux condenser, where 160 g of glucose is mixed with 106.7 g of dimethyl carbonate and 133.36 g of water. The mixture is heated to 50°C for 40 minutes. This method allows for the preparation of glucose-based non-isocyanate polyurethanes, which are environmentally friendly alternatives to traditional polyurethanes.

Chemical Reactions Analysis

Gluconophylurethane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include maleic acid and glutaraldehyde. For instance, during the preparation of self-blowing rigid foams, this compound reacts with maleic acid and glutaraldehyde, resulting in the formation of a crosslinked network. The major products formed from these reactions are rigid foams with good compression resistance and specific cell structures .

Mechanism of Action

Properties

IUPAC Name

[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIOBIZYEXDBSE-ABMBDTQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102579-56-6
Record name Gluconohydroximo-1,5-lactone-N-phenylurethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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